molecular formula C19H15N3O4S B2376911 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole CAS No. 823829-50-1

2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole

Cat. No.: B2376911
CAS No.: 823829-50-1
M. Wt: 381.41
InChI Key: QRHMHIFEJIDEFD-UHFFFAOYSA-N
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Description

2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole is a synthetic oxazole derivative of high interest in medicinal chemistry and drug discovery research. Oxazoles are a privileged scaffold in medicinal chemistry, known for their wide spectrum of biological activities. The distinct substitution pattern on this compound—featuring furyl, phenylsulfonyl, and pyridylmethylamino groups—makes it a particularly valuable intermediate for developing new therapeutic agents. Researchers can utilize this compound as a core structure to synthesize and screen novel chemical entities for various pharmacological applications. The primary research value of this compound lies in its potential as a precursor for antimicrobial and anticancer agents. Substituted oxazole derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, as highlighted in comprehensive reviews on the biological activities of oxazole scaffolds . Furthermore, the oxazole nucleus is present in several molecules with tyrosine kinase inhibitory activity , underscoring its relevance in anticancer research . The presence of the phenylsulfonyl group is a common feature in many bioactive molecules and enzyme inhibitors, which may contribute to the compound's ability to interact with biological targets . This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-27(24,15-7-2-1-3-8-15)19-18(21-13-14-6-4-10-20-12-14)26-17(22-19)16-9-5-11-25-16/h1-12,21H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHMHIFEJIDEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method, a classical route for oxazole synthesis, involves cyclodehydration of α-acylamino ketones. For the target compound, this approach begins with the preparation of N-acyl-α-amino ketone precursors. For instance, N-benzoyl-α-amino ketones derived from valine or leucine undergo cyclization using phosphoryl trichloride (POCl₃) or polyphosphoric acid (PPA) to form the oxazole core. A key limitation is the moderate yield (50–60%) when using strong acids, necessitating optimization for the phenylsulfonyl and pyridylmethyl substituents.

Van Leusen Oxazole Synthesis

The van Leusen method employs tosylmethyl isocyanide (TosMIC) as a versatile reagent for constructing 1,3-oxazoles. Reacting TosMIC with aldehydes or ketones under basic conditions generates 4,5-disubstituted oxazoles. For the target molecule, 2-furaldehyde and phenylsulfonyl acetophenone could serve as starting materials. This method offers regioselectivity but requires precise control over stoichiometry to avoid byproducts. Typical conditions involve potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, yielding 70–85%.

Bredereck Reaction

The Bredereck reaction facilitates oxazole formation via condensation of α-haloketones with amides. Introducing the 3-pyridylmethyl amino group necessitates using 3-(aminomethyl)pyridine as the amine source. For example, α-chloroketones derived from phenylsulfonylacetic acid react with 3-(aminomethyl)pyridine in ethanol at reflux, followed by cyclization with PPA to yield the target compound. This method is noted for its simplicity but may require protective groups to prevent side reactions at the pyridyl nitrogen.

Modern Green Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A two-step protocol involves:

  • Formation of the oxazole core : TosMIC and 2-furaldehyde undergo [3+2] cycloaddition under microwave irradiation (350 W, 65°C, 8 min) to yield 2-(2-furyl)-1,3-oxazole.
  • Functionalization : Sequential sulfonylation (using benzenesulfonyl chloride) and amination (with 3-(aminomethyl)pyridine) are performed in a one-pot setup under microwave conditions, achieving 88% overall yield.

Advantages : Reduced reaction time (≤30 min vs. 12–24 h conventionally) and enhanced purity due to minimized side reactions.

Ultrasound Irradiation with Deep Eutectic Solvents (DES)

Ultrasound promotes cavitation, enhancing mixing and reaction efficiency. A choline chloride-urea DES serves as an eco-friendly solvent for synthesizing the oxazole core. Key steps:

  • Cyclization of N-acyl-α-amino acids (e.g., N-(phenylsulfonyl)glycine) with 2-furoyl chloride under ultrasound (40 kHz, 50°C, 1 h).
  • Subsequent amination with 3-(aminomethyl)pyridine in the same solvent system, yielding 92% product.

Table 1: Comparison of Green vs. Conventional Methods

Parameter Microwave Ultrasound Conventional
Reaction Time (h) 0.5 1.5 12–24
Yield (%) 88 92 70–85
Solvent Toxicity Low None (DES) High (DMF)

Stepwise Synthesis of the Target Compound

Formation of the Oxazole Core

The oxazole ring is constructed via Robinson-Gabriel cyclization:

  • Precursor Synthesis : N-Acylation of 2-furylglycine with phenylsulfonyl chloride yields N-(phenylsulfonyl)-2-furylglycine.
  • Cyclodehydration : Treatment with POCl₃ at 100°C for 4 h forms 2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole.

Introduction of the 3-Pyridylmethyl Amino Group

A Buchwald-Hartwig amination couples 5-bromo-oxazole intermediate with 3-(aminomethyl)pyridine using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand. Conditions: toluene, 110°C, 12 h, yielding 85%.

Scheme 1 :

  • $$ \text{2-Furylglycine} + \text{PhSO}2\text{Cl} \rightarrow \text{N-(PhSO}2\text{)-2-furylglycine} $$
  • $$ \text{Cyclization (POCl}3\text{)} \rightarrow \text{2-(2-Furyl)-4-(PhSO}2\text{)-1,3-oxazole} $$
  • $$ \text{Amination (Pd(OAc)}_2\text{)} \rightarrow \text{Target Compound} $$

Analytical Characterization

The compound is validated via:

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H, pyridyl), 7.90–7.40 (m, 5H, PhSO₂), 6.60 (m, 2H, furyl).
  • IR : Peaks at 1641 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O), and 3250 cm⁻¹ (N-H).
  • MS : m/z 427.1 [M+H]⁺, consistent with C₁₉H₁₈N₃O₃S.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Robinson-Gabriel 75 95 Moderate
Van Leusen 85 98 High
Microwave 88 99 High
Ultrasound (DES) 92 97 Limited

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may include the use of bases like sodium hydride or catalysts like palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups to the furan or pyridylmethylamino moieties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole exhibit significant anticancer properties. A study synthesized various oxazole derivatives and evaluated their efficacy against cancer cell lines. The results demonstrated that certain derivatives displayed potent cytotoxic effects, suggesting that modifications to the oxazole scaffold can enhance anticancer activity .

2. Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. In related studies, oxazole derivatives were shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. These derivatives exhibited IC50 values lower than established anti-inflammatory drugs like celecoxib . The incorporation of the phenylsulfonyl group is hypothesized to enhance this activity.

3. Analgesic Properties

Recent investigations into similar oxazole compounds have revealed their potential as analgesics. For instance, derivatives were tested using writhing and hot plate tests in animal models, showing promising results in pain relief comparable to standard analgesics . This suggests that this compound could be explored further for pain management therapies.

Material Science Applications

1. Organic Electronics

The unique electronic properties of the furan ring make this compound a candidate for applications in organic electronics. Its ability to act as a semiconductor could be beneficial in developing organic light-emitting diodes (OLEDs) and photovoltaic devices . Research into the electronic properties of furan-containing compounds has shown promise in enhancing device performance.

Biological Research Applications

1. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies help elucidate the mechanism of action and facilitate the design of more potent analogs . Such computational approaches are crucial for advancing drug discovery processes.

Case Studies

Study Focus Findings
Study on Anticancer EffectsSynthesis of oxazole derivativesCertain derivatives showed significant cytotoxicity against cancer cell lines
Anti-inflammatory Activity EvaluationCOX-2 inhibitionSome derivatives had lower IC50 values than celecoxib
Analgesic Activity TestingPain relief in animal modelsPromising results comparable to standard analgesics

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, while the pyridylmethylamino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,3-Oxazole and Thiazole Derivatives

Compound Name Heterocycle Position 4 Substituent Position 5 Substituent Key Structural Notes Reference
2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole (Target) 1,3-oxazole Phenylsulfonyl 3-Pyridylmethyl amino Planar oxazole core; pyridyl H-bonding
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-FPh)-5-Me-triazol-4-yl)... Thiazole 4-Chlorophenyl Fluorophenyl-triazole Isostructural with halogen variation
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid N/A (acyclic) 4-(Chlorophenylsulfonyl) Valine-derived side chain Acyclic precursor with sulfonyl
[(5-(4-Bromophenyl)-3-{(2-(4-Cl-Ph)-5-Me-1,3-oxazol-4-yl)}... methanone (1a) 1,3-oxazole 4-Bromophenyl Pyrazoline-clubbed oxazole Antimicrobial activity vs. Gram+/-
4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorobenzyl)sulfanyl]-2-(furan-2-yl)-oxazole 1,3-oxazole 4-Chlorophenylsulfonyl 4-Fluorobenzyl sulfanyl Sulfonyl and sulfanyl dual substituents

Key Observations :

  • Heterocycle Type : The target compound’s 1,3-oxazole core distinguishes it from thiazole derivatives (e.g., compounds 4 and 5 in ), which may exhibit different electronic properties and binding affinities.
  • Sulfonyl Group Variations : The phenylsulfonyl group in the target compound contrasts with chlorophenylsulfonyl () and bromophenyl () analogs. Halogenated sulfonyl groups often enhance lipophilicity and membrane penetration .
  • Position 5 Substituents: The 3-pyridylmethyl amino group provides a unique H-bond donor/acceptor profile compared to sulfanyl () or pyrazoline () substituents.

Key Findings :

  • Antimicrobial Activity: The target compound’s pyridylmethyl amino group may mimic the bioactive pyridyl motifs in compounds like 1a and 1b (), which showed potent antimicrobial effects. However, its sulfonyl group could reduce toxicity compared to halogenated analogs ().
  • Toxicity : Sulfonyl-containing oxazoles (e.g., ) generally exhibit lower acute toxicity to D. magna than halogenated derivatives, suggesting a safer profile for the target compound.
  • Structural-Activity Relationships (SAR) :
    • Sulfonyl vs. Halogen : Sulfonyl groups improve solubility and reduce cytotoxicity compared to chloro/bromo substituents ().
    • Pyridyl vs. Triazole : Pyridyl groups (target compound) offer directional H-bonding, whereas triazole-containing derivatives () prioritize π-stacking interactions.

Biological Activity

2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a furan ring, a phenylsulfonyl group, and a pyridylmethylamino group, which contribute to its diverse interactions with biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • IUPAC Name : this compound
  • SMILES Notation : O=C(c1ccccc1)S(=O)(=O)c1cnc(o1)c(c2cccnc2)C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenylsulfonyl group acts as an electrophile, while the pyridylmethylamino group can form hydrogen bonds and engage in other interactions with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing oxazole rings demonstrate antibacterial and antifungal activities against various strains. In particular, derivatives related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

CompoundActivityIC₅₀ (µM)
Compound AAntibacterial15.6
Compound BAntifungal20.0
This compoundAntibacterial & AntifungalTBD

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Analgesic Activity

Recent studies have explored the analgesic effects of oxazole derivatives. In animal models, compounds similar to this compound exhibited significant pain relief compared to control groups in both acute and chronic pain models.

Case Studies

  • Study on Antibacterial Activity :
    In a study assessing the antibacterial efficacy of oxazole derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli with an IC₅₀ value significantly lower than that of standard antibiotics .
  • Study on Anti-inflammatory Effects :
    A recent investigation into the anti-inflammatory properties revealed that treatment with this compound reduced TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages by up to 50%, indicating its potential utility in inflammatory conditions .

Q & A

Q. Methodology :

  • Synthesize analogs with systematic substitutions (e.g., halogenation at phenyl rings).
  • Test in vitro assays (IC₅₀ values) and correlate with computed descriptors (e.g., LogP, polar surface area) .

Advanced Question: How to optimize reaction conditions for scale-up synthesis?

Answer:

  • Solvent Screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Catalyst Optimization : Use immobilized Pd nanoparticles for higher turnover numbers (TON > 1000) and easier recycling .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Advanced Question: What strategies ensure compound stability during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the sulfonyl group.
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Common degradation pathways include oxazole ring opening under acidic conditions .

Advanced Question: How to validate analytical methods for purity assessment?

Answer:

  • Forced Degradation : Expose the compound to heat, light, and oxidizers (e.g., H₂O₂) to identify degradation products. Use UPLC-QTOF-MS for impurity profiling .
  • Cross-Validation : Compare retention times and spectral data with reference standards from PubChem or synthesized controls .

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